(S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide
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Overview
Description
(S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes a methoxy group, a phenylethyl group, and a phenylmethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, 1-phenylethylamine, and benzyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-methoxybenzaldehyde with 1-phenylethylamine under acidic conditions to form an imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is then acylated with benzyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as optical activity or conductivity.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
N-(1-Phenylethyl)-4-(phenylmethoxy)benzeneacetamide: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxy-N-(1-phenylethyl)benzeneacetamide: Lacks the phenylmethoxy group, affecting its chemical and biological properties.
Uniqueness
(S)-3-Methoxy-N-(1-phenylethyl)-4-(phenylmethoxy)benzeneacetamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(21-11-7-4-8-12-21)25-24(26)16-20-13-14-22(23(15-20)27-2)28-17-19-9-5-3-6-10-19/h3-15,18H,16-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQRDYKTVTNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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